2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}benzamide is a useful research compound. Its molecular formula is C18H15ClN2O2S and its molecular weight is 358.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide is 358.0542766 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Specific safety and hazard information for 2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide is not available in the retrieved information. General safety measures for handling chemicals should be followed, including avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit tubulin polymerization and have NLRP3 inhibitory activity . These targets play crucial roles in cell division and inflammatory responses, respectively.
Mode of Action
Based on the reported activities of similar compounds, it can be hypothesized that this compound may interact with its targets (eg, tubulin or NLRP3) to inhibit their normal function . This could result in the prevention of cell division or reduction of inflammatory responses.
Result of Action
Based on the potential targets and mode of action, it can be hypothesized that the compound may lead to the inhibition of cell division and reduction of inflammatory responses .
Properties
IUPAC Name |
2-chloro-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-13-8-6-12(7-9-13)10-14-11-20-18(24-14)21-17(22)15-4-2-3-5-16(15)19/h2-9,11H,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEZBRNEQKOZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359733 |
Source
|
Record name | F0344-0872 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5623-65-4 |
Source
|
Record name | F0344-0872 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.